6-(Benzofuran-2-yl)-1H-indazole is a compound that has garnered attention in the field of organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. This compound features a unique structure that combines indazole and benzofuran moieties, which may contribute to its biological activities.
6-(Benzofuran-2-yl)-1H-indazole belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties. Indazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while benzofurans are aromatic compounds that contain a fused benzene and furan ring. The combination of these two structures may enhance the compound's efficacy in various applications, particularly in drug discovery and development.
The synthesis of 6-(Benzofuran-2-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core followed by the introduction of the benzofuran group. Common synthetic routes include:
For instance, one synthetic route involves the reaction of 2-bromobenzofuran with an indazole precursor in the presence of a base and a palladium catalyst to facilitate the coupling reaction .
The molecular structure of 6-(Benzofuran-2-yl)-1H-indazole can be represented as follows:
6-(Benzofuran-2-yl)-1H-indazole can undergo various chemical reactions typical for indazole derivatives, including:
These reactions can be utilized to modify the compound for enhanced biological activity or selectivity.
The mechanism of action for 6-(Benzofuran-2-yl)-1H-indazole is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. For example, some indazole derivatives have been shown to act as agonists or antagonists at serotonin receptors, which may be relevant for therapeutic applications in mood disorders or neuropharmacology .
The physical properties of 6-(Benzofuran-2-yl)-1H-indazole include:
Chemical properties include stability under normal conditions but may react under acidic or basic environments depending on substituents present on the rings.
6-(Benzofuran-2-yl)-1H-indazole has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of interest in medicinal chemistry and agricultural science .
6-(Benzofuran-2-yl)-1H-indazole (CAS: 885272-04-8, CID: 59424799) represents a strategically designed hybrid molecule merging two pharmacologically significant heterocyclic systems: benzofuran and indazole. This compound, with the molecular formula C₁₅H₁₀N₂O and a molecular weight of 234.26 g/mol, embodies the contemporary medicinal chemistry approach of scaffold hybridization to generate novel bioactive entities with potentially enhanced or multifaceted therapeutic profiles [1] [4] [6]. Its emergence signifies a focused effort to leverage the inherent biological properties of both constituent moieties within a single chemical architecture.
The molecular architecture of 6-(Benzofuran-2-yl)-1H-indazole integrates two privileged scaffolds central to modern medicinal chemistry. The benzofuran moiety (a fusion of benzene and furan rings) is renowned for its prevalence in bioactive natural products and synthetic pharmaceuticals. Benzofuran derivatives exhibit remarkable structural diversity and interact with a wide array of biological targets, attributed partly to the electron-rich furan ring facilitating interactions like π-π stacking and hydrogen bonding [2]. Concurrently, the indazole nucleus (a bicyclic system comprising fused benzene and pyrazole rings) predominantly exists as the thermodynamically stable 1H-tautomer in this hybrid. Indazoles contribute crucial hydrogen bond donor/acceptor capabilities via their pyrazole nitrogen atoms (N1 and N2) and offer multiple sites for structural diversification [3]. This strategic fusion at the 6-position of the indazole and the 2-position of the benzofuran creates a planar, conjugated system (Figure 1) conducive to target binding. The resulting molecule presents a significantly expanded pharmacophore landscape compared to either heterocycle alone. This design principle exploits potential synergistic effects – where the benzofuran might enhance pharmacokinetic properties like membrane permeability, while the indazole provides key interactions for target affinity, particularly within enzymatic active sites or receptor pockets involved in critical disease pathways [2] [3] [9]. The hybrid structure thus becomes a versatile platform for generating analogs aimed at diverse therapeutic targets.
Property | Value/Description | Source/Reference |
---|---|---|
CAS Registry Number | 885272-04-8 | [1] [4] [6] |
PubChem CID | 59424799 | [1] |
IUPAC Name | 6-(Benzofuran-2-yl)-1H-indazole | [1] [4] |
Molecular Formula | C₁₅H₁₀N₂O | [1] [4] [6] |
Molecular Weight | 234.26 g/mol | [1] [4] [6] |
SMILES | C1=NNC2C=C(C=CC=21)C1=CC2=CC=CC=C2O1 | [4] |
Hybrid Scaffolds | Benzofuran fused to 1H-Indazole at positions C6 (Indazole) and C2' (Benzofuran) | [1] [2] [3] |
Predominant Tautomer | 1H-Indazole | [3] |
The benzofuran-indazole hybrid core demonstrates substantial potential across diverse therapeutic areas, with oncology being a primary focus. Benzofuran derivatives alone exhibit an exceptionally broad spectrum of reported biological activities, including antimicrobial, antiviral (including anti-HIV and HCV protease inhibition), antitumor, anti-inflammatory, antioxidant, enzyme inhibitory (e.g., N-Myristoyltransferase, Pin1, tubulin polymerization inhibitors), receptor modulation (e.g., melatonin receptor agonists, oxytocin antagonists, adenosine A2A antagonists), anti-Alzheimer, complement system inhibition, anti-ulcerogenic, and ischemic cell death inhibition [2]. This intrinsic bioactivity profile strongly suggests that the benzofuran component contributes significantly to the pharmacological potential of the 6-(Benzofuran-2-yl)-1H-indazole hybrid. Complementing this, the indazole scaffold is a validated pharmacophore in clinical oncology and beyond. Notable FDA-approved indazole-containing drugs include:
The specific fusion in 6-(Benzofuran-2-yl)-1H-indazole positions it as a promising scaffold for anticancer drug development. Research on structurally related indazole-benzofuran/benzene hybrids indicates potent antiproliferative effects against various cancer cell lines. These effects are often mediated through critical pathways dysregulated in cancer, such as inducing apoptosis, inhibiting uncontrolled proliferation, blocking cell cycle progression, and suppressing metastasis. For instance, indazole derivatives designed to target the PI3K/AKT/mTOR signaling pathway – a crucial axis for cell survival, proliferation, and frequently hyperactivated in human tumors (including gastric, liver, kidney) – have shown significant anti-tumor efficacy in preclinical models [5]. The planar structure of the hybrid also facilitates intercalation or specific binding to DNA or enzymes like topoisomerases or kinases, common mechanisms for cytotoxic agents. Beyond oncology, the inherent bioactivity profiles of both parent scaffolds suggest potential exploration in areas like infectious diseases (leveraging benzofuran antimicrobial/antiviral activity) and CNS disorders (exploring benzofuran/indazole neuromodulatory effects) [2] [3].
Structural Component | Key Features/Properties | Associated Biological Activities (from Parent Scaffolds) |
---|---|---|
Benzofuran Moiety | Planar, electron-rich, good π-stacking capability, metabolic stability modulation. | Antimicrobial, Antiviral (HIV, HCV), Anticancer, Anti-inflammatory, Enzyme Inhibition (NMT, Pin1, Tubulin), Receptor Modulation (Melatonin, Oxytocin, A2A), Antioxidant, Anti-Alzheimer, Complement Inhibition. [2] |
1H-Indazole Moiety | Hydrogen bond donor (NH), hydrogen bond acceptor (pyrazolic N), multiple substitution points, metabolic versatility. | Anticancer (Kinase Inhibition - VEGFR, PARP Inhibition), Anti-inflammatory, Antiarrhythmic, Antifungal, Antibacterial, Anti-HIV. [3] [5] |
Hybrid Core (Planar Conjugated System) | Enhanced rigidity, increased surface area for target binding, potential for DNA/enzyme interaction. | Broad-spectrum antiproliferative activity, induction of apoptosis, cell cycle arrest, inhibition of key signaling pathways (e.g., PI3K/AKT/mTOR). [2] [5] |
6-(Benzofuran-2-yl)-1H-indazole has evolved beyond a simple structural curiosity into a validated core scaffold for rational drug design, particularly in developing targeted cancer therapies. Its suitability stems from several key attributes:
The emergence of 6-(Benzofuran-2-yl)-1H-indazole as a scaffold is thus underpinned by its synthetic accessibility, demonstrable biological activity against high-value targets like PI3K/AKT/mTOR, and its proven utility as a platform for generating potent and specific therapeutic candidates with favorable preclinical profiles [2] [3] [5].
Synthetic Method | Key Starting Materials/Intermediates | Catalyst/Conditions | Target Indazole Type | Advantages | Reference (General) |
---|---|---|---|---|---|
Intramolecular Pd-catalyzed C-H Amination | Aminohydrazones (from activated amides + hydrazides) | Pd catalyst (Ligand-free) | 1H-Indazoles | Direct C-N bond formation, good functional group tolerance. | [3] |
Metal-free Oxidative Cyclization | Diaryl/tert-butyl aryl ketone hydrazones; Arylhydrazones | I2/KI/NaOAc; PIFA (PhI(OAc)₂) | 1H-Indazoles | Avoids transition metals, oxidant-driven cyclization. | [3] |
Cu-mediated Cyclization | o-Haloaryl N-Sulfonylhydrazones | Cu₂O; Cu(OAc)₂·H₂O | 1H-Indazoles | Lower temp variants available, moderate catalyst loading. | [3] |
Nucleophilic Aromatic Substitution (SNAr) Ring Closure | Bromoacetophenones/Bromobenzaldehydes + Arylhydrazines | CuI, K₂CO₃, 4Å molecular sieves | 1-Aryl-1H-indazoles | Efficient for N1-aryl substituted indazoles. | [3] |
Organophosphorus-mediated Reductive Cyclization | 2-Nitrobenzonitriles → Benzamidines; 2-Nitrobenzaldehyde Hydrazones | Organophosphorus reagents (e.g., P(III) sources + reductants) | 2H-Indazol-2-amines; 3-Amino-2H-indazoles | One-pot procedures possible, access to 2H/3-amino indazoles. | [3] |
Rh/Cu or Co/Cu Catalyzed C-H Activation/Coupling | Imidate esters or NH imines + Nitrosobenzenes/Anthranil | Rhodium complexes + Cu; Cobalt + Cu; Anthranil as oxidant/aminate | 1H-Indazoles | Redox-neutral options, bifunctional products. | [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7